ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate
Description
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound with a molecular formula of C18H20N6O4S and a molecular weight of 416.454 g/mol This compound is characterized by its intricate structure, which includes a pyrido[2,3-b]pyrazine core, a sulfamoylphenyl group, and a carbamate moiety
Properties
CAS No. |
21271-88-5 |
|---|---|
Molecular Formula |
C18H20N6O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C18H20N6O4S/c1-3-28-18(25)24-15-8-14(16-17(23-15)22-11(2)9-21-16)20-10-12-4-6-13(7-5-12)29(19,26)27/h4-9H,3,10H2,1-2H3,(H2,19,26,27)(H2,20,22,23,24,25) |
InChI Key |
LQJJEBLLSUQEKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-throughput reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
Structural Characteristics
The compound features a pyrido[2,3-b]pyrazine core and a sulfamoylphenyl moiety , which enhance its solubility and biological interactions. The carbamate group allows for hydrolysis, leading to the formation of amines and carboxylic acids, making it versatile for further chemical modifications.
Biological Activities
Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit efficacy against several diseases, particularly:
- Cancer : Initial studies suggest that ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate may inhibit enzymes related to cancer pathways. The specific mechanisms are under investigation, but the structural features suggest potential anti-cancer properties.
- Bacterial Infections : The compound shows promise in combating bacterial infections due to its unique functional groups that may interact with bacterial enzymes or receptors.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound has potential applications in:
- Oncology : Targeting specific cancer pathways could lead to novel treatments.
- Antibacterial Agents : Its efficacy against bacteria could be explored further for developing new antibiotics.
- Neuroprotection : The compound's interaction with neurotransmitter systems may provide insights into its neuroprotective properties.
Mechanism of Action
The mechanism of action of ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate can be compared with other similar compounds, such as:
- Ethyl N-[3-methyl-7-[(4-sulfamoylphenyl)methylamino]-2,5,10-triazabicyclo[4.4.0]deca-1,3,5,7,9-pentaen-9-yl]carbamate
- Ethyl (3-methyl-8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Biological Activity
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological functions, and relevant research findings.
Structural Characteristics
The compound features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities. The inclusion of a sulfamoylphenyl moiety enhances solubility and interaction with biological targets, making it a candidate for pharmaceutical applications. Its molecular formula is with a molecular weight of approximately 416.5 g/mol .
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit significant antitumor properties. Specifically, compounds within this class have shown efficacy against various cancer types by inhibiting critical pathways involved in tumor growth. For instance, studies have demonstrated that similar compounds effectively inhibit the PI3-K pathway, which is crucial in cancer biology .
Antibacterial Properties
This compound has also been investigated for its antibacterial activity. The sulfamoyl group contributes to interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth. This aspect aligns with findings on other pyrazole derivatives that have shown significant antibacterial effects .
Inhibition Studies
In vitro studies have indicated that this compound may inhibit specific enzymes associated with disease pathways. For example, initial assays suggest it could affect enzymes involved in cell proliferation and survival, which are often upregulated in cancerous tissues .
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(N-methyl-N-ethyl-carbamoyloxy)-N-methyl-N-propargyl-aminoindan | Carbamate group; amine functionalities | Inhibitory effects on monoamine oxidases |
| 2-chloro-6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidin-4-one | Pyridine core; halogenated phenyl group | Antiviral properties |
| This compound | Pyrido[2,3-b]pyrazine core; sulfamoyl group | Potential antitumor and antibacterial activity |
This table highlights the unique combination of functional groups in this compound that may confer distinct biological activities not observed in other compounds.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are currently under investigation. Preliminary studies suggest that it may modulate signaling pathways related to cell survival and apoptosis in cancer cells . Understanding these mechanisms will be crucial for developing targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
